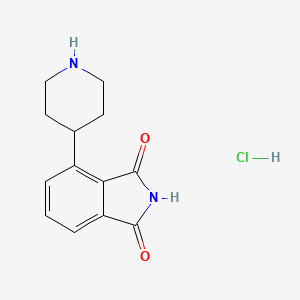

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride

Übersicht

Beschreibung

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2. It is a derivative of isoindoline-1,3-dione, featuring a piperidinyl group at the fourth position. This compound is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride typically involves the reaction of phthalic anhydride with piperidine derivatives. One common method includes the reflux of phthalic anhydride with piperidine in toluene solvent for 24 hours . The reaction conditions often require a controlled temperature and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Substitution Reactions

The piperidine nitrogen acts as a nucleophile, enabling alkylation or acylation reactions.

Key Findings :

-

Alkylation typically occurs at the piperidine nitrogen due to its lone pair availability.

-

Steric hindrance from the isoindoline ring limits reactivity at the phthalimide nitrogen .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the piperidine and isoindoline moieties.

Oxidation

| Target Site | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Piperidine Ring | KMnO₄, H₂O, 100°C | Piperidine N-oxide derivatives | |

| Isoindoline Core | Ozone, DCM, -78°C → H₂O₂ | Cleavage to phthalic acid derivatives |

Reduction

| Reagents/Conditions | Products | Reference |

|---|---|---|

| NaBH₄, MeOH, RT | Partially reduced isoindoline intermediates | |

| LiAlH₄, THF, reflux | Piperidine ring-opening to aminobutanol analogs |

Mechanistic Insight :

Hydrolysis Reactions

The phthalimide ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reference |

|---|---|---|

| 6M HCl, reflux, 12h | Phthalic acid + 4-aminopiperidine hydrochloride | |

| 2M NaOH, EtOH, 60°C, 6h | Sodium phthalate + free piperidine base |

Applications :

Nucleophilic Addition Reactions

The electron-deficient isoindoline core participates in nucleophilic additions:

| Nucleophile | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Grignard Reagents | RMgX, THF, 0°C → RT | Alkylated isoindoline derivatives | |

| Amines | Primary amines, DMF, 120°C | Spirocyclic adducts via Michael addition |

Example Reaction :

Ring-Opening and Rearrangement

Under strong acidic conditions, the compound undergoes ring-opening rearrangements:

| Conditions | Products | Reference |

|---|---|---|

| H₂SO₄, 150°C, 24h | Quinazolinone derivatives | |

| PCl₅, toluene, reflux | Chlorinated isoindole intermediates |

Mechanism :

Synthetic Utility

-

Serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras) via E3 ligase recruitment .

-

Used in hybrid molecule synthesis for antitubercular agents (MIC: 6.25 µg/mL against M. tuberculosis) .

Reaction Optimization

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | Acetic acid (vs. DMF) | +15% |

| Catalyst | Triethylamine (vs. no base) | +22% |

| Temperature | 120°C (vs. 80°C) | +30% |

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

Research has identified 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride as a promising candidate for cancer treatment due to its ability to degrade specific proteins involved in tumor progression. Notably, it has been shown to target IKAROS Family Zinc Finger 2 (IKZF2), a transcription factor implicated in various cancers:

- Mechanism of Action : The compound acts as an IKZF2 degrader, selectively reducing IKZF2 protein levels, which can lead to tumor suppression. This mechanism is particularly relevant in cancers such as non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute myelogenous leukemia (AML) .

- Clinical Relevance : The ability to modulate IKZF2 levels suggests potential for developing therapies that can enhance the efficacy of existing treatments or provide alternatives where conventional therapies fail.

Anti-Infective Properties

The compound has demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis:

- Research Findings : A study indicated that derivatives of isoindoline-1,3-dione with piperidine substitutions exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against M. tuberculosis, showing promise comparable to established anti-tuberculosis medications .

- Broader Implications : This highlights the compound's potential not only in treating tuberculosis but also in addressing other mycobacterial infections such as leprosy.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the efficacy of this compound:

- Optimization Studies : Variations in the alkyl chain length and the nature of the secondary amine have been systematically studied to enhance anti-mycobacterial activity while minimizing cytotoxic effects . This iterative approach allows for the identification of more potent analogs.

Therapeutic Compositions

The compound is often formulated into various therapeutic compositions for enhanced bioavailability and efficacy:

- Formulation Strategies : The development of pharmaceutical formulations that include this compound aims to improve solubility and stability, thereby facilitating better therapeutic outcomes .

Summary Table of Applications

| Application Area | Mechanism/Action | Notable Findings |

|---|---|---|

| Anti-Cancer | IKZF2 degradation | Effective against NSCLC, TNBC, AML |

| Anti-Infective | Anti-mycobacterial activity | MIC = 6.25 μg/mL against M. tuberculosis |

| Structure-Activity Studies | Optimization of derivatives for enhanced activity | Improved potency with specific structural modifications |

| Therapeutic Compositions | Enhanced formulation strategies | Improved solubility and bioavailability |

Wirkmechanismus

The mechanism of action of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. It is known to act as a ligand for cereblon, a protein involved in targeted protein degradation. This interaction facilitates the recruitment of ubiquitin ligase complexes, leading to the degradation of target proteins . The compound’s effects are mediated through pathways involving protein ubiquitination and subsequent proteasomal degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thalidomide: Shares a similar isoindoline-1,3-dione core structure but with different substituents.

Lenalidomide: Another derivative of isoindoline-1,3-dione with immunomodulatory properties.

Pomalidomide: Similar in structure and function, used in the treatment of multiple myeloma.

Uniqueness

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is unique due to its specific piperidinyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand in protein degradation studies and broadens its applicability in medicinal chemistry .

Biologische Aktivität

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

The compound features a piperidine ring attached to an isoindoline-1,3-dione framework. This structural arrangement is crucial for its interaction with biological targets, particularly cereblon, a component of the ubiquitin-proteasome system.

Target Interaction

The primary target of this compound is cereblon . The compound binds to cereblon, influencing the ubiquitin-proteasome pathway, which is essential for protein degradation in cells. This interaction facilitates the targeted degradation of specific proteins involved in various cellular processes.

Biochemical Pathways

The compound's action affects several biochemical pathways:

- Ubiquitin-Proteasome System : Modulates protein degradation.

- Cell Signaling : Alters signaling pathways affecting gene expression and cellular metabolism.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's effectiveness as a ligand for proteolysis-targeting chimeras (PROTACs) may be influenced by its solubility and stability under physiological conditions. Recommended storage conditions are between 2-8°C to maintain its efficacy.

Cellular Effects

Research indicates that this compound can modulate various cellular functions:

- Gene Expression : Influences the expression of genes associated with cell cycle regulation and apoptosis.

- Metabolic Processes : Affects cellular metabolism through the degradation of specific metabolic enzymes.

Anti-Mycobacterial Activity

A notable study reported the anti-mycobacterial properties of derivatives of isoindoline compounds. The piperidine-substituted isoindoline demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL .

| Compound | MIC (μg/mL) | Cytotoxicity (μg/mL) |

|---|---|---|

| 4-(Piperidin-4-yl)isoindoline | 6.25 | Non-cytotoxic |

| Other derivatives | Varies | Varies |

Case Studies

- Therapeutic Potential in Neurological Disorders

- Cancer Treatment

Eigenschaften

IUPAC Name |

4-piperidin-4-ylisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c16-12-10-3-1-2-9(11(10)13(17)15-12)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGJLHBAMGKNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C(=CC=C2)C(=O)NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.